molecular formula C6H7BrN2 B136864 3-Amino-2-bromo-4-picoline CAS No. 126325-50-6

3-Amino-2-bromo-4-picoline

Cat. No. B136864
M. Wt: 187.04 g/mol
InChI Key: RQGNAHOAQQVKDE-UHFFFAOYSA-N
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Description

The compound 3-Amino-2-bromo-4-picoline is a derivative of picoline, which is a methylated analog of pyridine. It is characterized by the presence of an amino group at the 3-position and a bromine atom at the 2-position of the picoline ring. This structure makes it a valuable intermediate in the synthesis of various quinolines and other nitrogen-containing heterocycles, which are of interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related bromoquinolines has been demonstrated through a palladium-catalyzed isocyanide insertion followed by intramolecular cyclization, as shown in the facile synthesis of 2-amino-3-bromoquinolines . Additionally, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, which shares a halogen at the 3-position similar to 3-Amino-2-bromo-4-picoline, involves the synthesis of an amino intermediate and subsequent halogenation using the Sandmeyer reaction . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-Amino-2-bromo-4-picoline.

Molecular Structure Analysis

The molecular structure of 3-Amino-2-bromo-4-picoline can be inferred from studies on similar compounds. For instance, the robust hydrogen-bonded motif between 2-amino-4-picolinium and malonate drives the self-assembly of supramolecular networks, as observed in the crystal lattice of isostructural compounds involving 2-amino-4-picolinium . This suggests that the amino and bromo substituents on the picoline ring can significantly influence the molecular interactions and crystal packing of the compound.

Chemical Reactions Analysis

The reactivity of bromine in bromo derivatives of amine complexes, such as those with picoline, indicates that bromine can act as a good leaving group . This property is crucial for further chemical transformations, such as nucleophilic substitution reactions, which could be applicable to 3-Amino-2-bromo-4-picoline. The presence of the amino group also opens up possibilities for reactions involving this functional group, such as transamination or coupling reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-Amino-2-bromo-4-picoline are not directly reported, insights can be drawn from related compounds. For example, the thermal stability of a complex involving 2-amino-5-picolinium was investigated using DTA/TG analyses . Such analyses could be applied to 3-Amino-2-bromo-4-picoline to determine its thermal behavior. Additionally, the presence of an amino group typically contributes to the compound's solubility in water and its ability to form hydrogen bonds, which can affect its melting point, boiling point, and overall stability.

Scientific Research Applications

Synthesis of Complex Compounds

3-Amino-2-bromo-4-picoline is utilized in various synthetic processes. For instance, it has been employed in the regioselective synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a precursor for drug candidates (Bhattacharya et al., 2007). Additionally, its derivative, 2-bromo-4-methylnicotinonitrile, has been synthesized as a strategic building block for nevirapine, an HIV treatment drug (Longstreet et al., 2013).

Catalysis and Supramolecular Chemistry

In the field of catalysis and supramolecular chemistry, derivatives of 3-Amino-2-bromo-4-picoline have been used. For example, bromo-picoline and tributyltin-picoline building blocks, prepared from amino-picoline compounds, were utilized in Stille-type coupling procedures to synthesize various substituted bipyridines (Schubert et al., 2000). Moreover, its reaction with palladium(II) and platinum(II) complexes has been studied for the understanding of rotational barriers in supramolecular complexes (Fuss et al., 1999).

Novel Synthetic Methods and Applications

Various research has been conducted to explore new synthetic methods and applications of 3-Amino-2-bromo-4-picoline. For instance, bromocyanohydroborane complexes have been synthesized from amine- and phosphine-dihydrocyanoboranes and bromine, utilizing picoline as a component (Györi et al., 1994). Similarly, a facile synthesis of 2-aminonicotinaldehyde, involving the bromination of 2-amino-3-picoline, has been developed (Moormann et al., 1987).

Oxidation and Binding Studies

The compound has been used in oxidation studies, such as the investigation of picoline oxidation over specific catalysts (Shishido et al., 2003). Also, research involving radioligand binding experiments with NO synthase inhibitors used 2-amino-4-picoline as a potent and nonselective inhibitor for the three human NO synthase isoenzymes (Boer et al., 2000).

Safety And Hazards

“3-Amino-2-bromo-4-picoline” is sold by Sigma-Aldrich “as-is”, and the buyer assumes responsibility to confirm product identity and/or purity . The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

2-bromo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGNAHOAQQVKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560032
Record name 2-Bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-bromo-4-picoline

CAS RN

126325-50-6
Record name 2-Bromo-4-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126325-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromo-4-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Gras - Drugs of the Future, 2021 - access.portico.org
… Alternatively, intermediate (V) is prepared by alkylation of 3-amino-2-bromo-4-picoline (XXIII) with isopropyl zinc bromide (XXIV) in the presence of PdCl2(dppf)·CH2Cl2 in THF at 60 C (…
Number of citations: 2 access.portico.org
BA Lanman, JR Allen, JG Allen, AK Amegadzie… - 2019 - ACS Publications
… To a slurry of 3-amino-2-bromo-4-picoline (360 mg, 1.9 mmol; Combi-Blocks, Inc.) in THF (4 mL) was added [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with …
Number of citations: 397 pubs.acs.org

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